molecular formula C12H12N2O3 B077524 Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 13250-96-9

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No. B077524
Key on ui cas rn: 13250-96-9
M. Wt: 232.23 g/mol
InChI Key: KPXWNJGVBKCXKB-UHFFFAOYSA-N
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Patent
US08236950B2

Procedure details

The product from Example 7b (1.0 g, 4.30 mmol) was reacted with 12 mL of POCl3 for 4 h following the procedure from Example 7d giving the title compound as a brownish-pink solid (619 mg, 57%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:15](=O)[C:14]2[C:9](=[N:10][C:11]([CH3:17])=[CH:12][CH:13]=2)[NH:8][CH:7]=1)=[O:5])[CH3:2].O=P(Cl)(Cl)[Cl:20]>>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1[Cl:20])=[CH:13][CH:12]=[C:11]([CH3:17])[N:10]=2)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C1=CNC2=NC(=CC=C2C1=O)C
Name
Quantity
12 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NC2=NC(=CC=C2C1Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 619 mg
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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